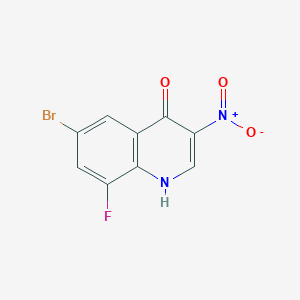

6-bromo-8-fluoro-3-nitro-1H-quinolin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-bromo-8-fluoro-3-nitro-1H-quinolin-4-one is a chemical compound that belongs to the quinoline family. It is a yellow crystalline powder that has been extensively studied for its potential applications in scientific research.

Aplicaciones Científicas De Investigación

Anticancer Agent Research

6-Bromo-8-fluoro-3-nitro-1H-quinolin-4-one, as a quinoline derivative, has garnered attention in cancer research. A study evaluating various quinoline derivatives, including those with nitro groups, revealed that such compounds exhibit significant antiproliferative activity against cancer cell lines such as rat glioblastoma, human cervical cancer cells, and human adenocarcinoma. Specifically, 6-bromo-5-nitroquinoline showed promising results compared to the reference drug, 5-fluorouracil, highlighting its potential in cancer treatment (Kul Köprülü, Ökten, Tekin, & Çakmak, 2018).

Antimycobacterial Applications

In the field of antimicrobial research, novel 6-fluoro/nitro-4-oxo-7-(sub)-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acids, structurally similar to this compound, were synthesized and evaluated for antimycobacterial activities. These compounds demonstrated significant inhibitory effects against Mycobacterium tuberculosis and multidrug-resistant strains, underscoring their potential as antimycobacterial agents (Murugesan et al., 2008).

Synthesis of Novel Polyheterocycles

The synthesis of new classes of polyheterocycles, such as indolizino[3,2-c]quinolines, has been reported, where derivatives of quinolines with nitro groups are used. These compounds exhibit unique optical properties, making them suitable for use as fluorescent probes in biomedical applications. This research illustrates the versatility of quinoline derivatives in synthesizing novel compounds with potential applications in bioimaging and diagnostics (Park et al., 2015).

Synthesis of Antibiotics

Quinoline derivatives with halogen and nitro groups, similar to this compound, have been synthesized for their potential use in antimicrobial drug discovery. These compounds serve as key building blocks in the synthesis of new antibiotics, reflecting their significance in addressing antimicrobial resistance (Flagstad et al., 2014).

Propiedades

IUPAC Name |

6-bromo-8-fluoro-3-nitro-1H-quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrFN2O3/c10-4-1-5-8(6(11)2-4)12-3-7(9(5)14)13(15)16/h1-3H,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZCXZFIUAARHMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)C(=CN2)[N+](=O)[O-])F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrFN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-chlorophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2362433.png)

![4,6-Dimethyl-2-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2362436.png)

![1-(2-hydroxyethyl)-6-((2-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2362439.png)

![5-Butylsulfanyl-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2362442.png)

![5-(4-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2362443.png)

![3-benzyl-5-(2,5-dimethylbenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2362447.png)

![5-((benzo[d]thiazol-2-ylamino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2362450.png)